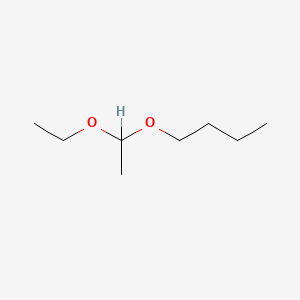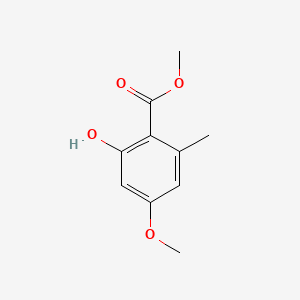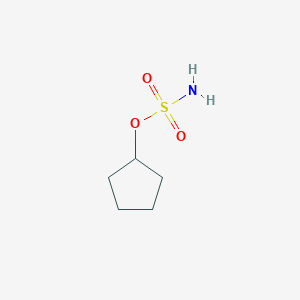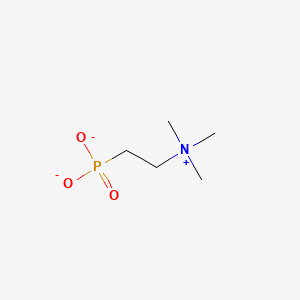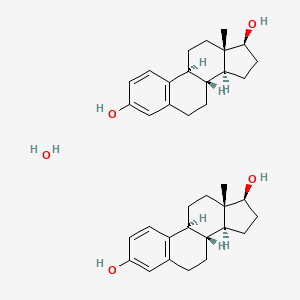
3-Methylbutyl hexanoate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 3-Methylbutyl hexanoate involves intricate chemical pathways, including nucleophilic substitution reactions to produce derivatives like 3-methoxyhexanoic acid from ethyl 3-hydroxy-hexanoate using methylation reagents such as iodomethane, dimethyl sulfate, and diazomethane. The process’s efficiency depends on various reaction conditions like solvents and catalysts, highlighting the compound's synthesis complexity and the importance of optimizing reaction conditions for higher yields (Han Jianrong, 2013).
Molecular Structure Analysis
The molecular structure of 3-Methylbutyl hexanoate and related compounds plays a crucial role in their properties and applications. For example, the study of stereochemistry in related molecules has led to the synthesis of stereoisomers with high optical purity, providing insights into the molecular configurations and their impact on physical properties (K. Mori & S. Senda, 1985).
Chemical Reactions and Properties
3-Methylbutyl hexanoate undergoes various chemical reactions that modify its properties for specific applications. For instance, reactions involving alkylthio groups have shown antibacterial activity, indicative of the compound’s potential in veterinary medicine (J. Dirlam, J. E. Presslitz, & B. Williams, 1983). These reactions are pivotal for developing new materials and understanding the compound's chemical behavior.
Physical Properties Analysis
The physical properties of 3-Methylbutyl hexanoate and its derivatives, such as polyhydroxyalkanoates (PHAs), are significantly influenced by their molecular structure. Research into copolymers containing 3-methylbutyrate units has revealed variations in glass transition temperatures and melting points, emphasizing the role of molecular composition in determining material properties (Y. Doi, S. Kitamura, & H. Abe, 1995).
Chemical Properties Analysis
The chemical properties of 3-Methylbutyl hexanoate, such as its reactivity and interaction with other molecules, are crucial for its application in synthesis and material development. For instance, the compound's ability to participate in nucleophilic substitution reactions allows for the creation of a variety of chemical derivatives with potential applications in different fields (Han Jianrong, 2013).
Wissenschaftliche Forschungsanwendungen
Specific Scientific Field
Animal Nutrition and Veterinary Medicine
Summary of the Application
3-Methylbutyl hexanoate is used as a flavoring additive in animal feed . It is part of a group of branched-chain primary aliphatic alcohols/aldehydes/acids, acetals, and esters .
Methods of Application or Experimental Procedures
The compound is added directly to the animal feed at a maximum concentration of 1.5 mg/kg for cattle, salmonids, and non-food-producing animals .
Results or Outcomes
The European Food Safety Authority (EFSA) has concluded that 3-Methylbutyl hexanoate is safe for use as a flavoring additive in animal feed .
Winemaking
Specific Scientific Field
Summary of the Application
3-Methylbutyl hexanoate is produced during the fermentation process in winemaking . It is one of the volatile compounds that contribute to the flavor and aroma of wine .
Methods of Application or Experimental Procedures
In the study referenced, non-Saccharomyces yeasts from Baijiu fermentation were used in sequential fermentation with Saccharomyces cerevisiae . This process influenced the production of 3-Methylbutyl hexanoate among other compounds .
Results or Outcomes
The sequential fermentation of Baijiu non-Saccharomyces yeast and S. cerevisiae improved the flavor and quality of wine due to the higher ester content and lower concentration of higher alcohols and fatty acids . The content of 3-Methylbutyl hexanoate was significantly increased .
Fragrance
Specific Scientific Field
Summary of the Application
3-Methylbutyl hexanoate is used as a fragrance in various cosmetic and personal care products . It imparts a fruity aroma, similar to apple or pineapple .
Methods of Application or Experimental Procedures
The compound is typically mixed with other fragrant substances to create a complex scent profile. The concentration used can vary depending on the product and desired intensity of the fragrance .
Results or Outcomes
The use of 3-Methylbutyl hexanoate in fragrances can enhance the overall sensory experience of the product, making it more appealing to consumers .
Metabolite in Biological Processes
Specific Scientific Field
Summary of the Application
3-Methylbutyl hexanoate is a metabolite, which means it is a product of metabolism. It can be found in various biological systems and is involved in different biochemical reactions .
Methods of Application or Experimental Procedures
In research, the presence and concentration of this metabolite can be measured using techniques like mass spectrometry to understand its role in different biological processes .
Results or Outcomes
The study and understanding of metabolites like 3-Methylbutyl hexanoate can provide insights into the functioning of biological systems and can be used in the diagnosis and treatment of diseases .
Safety And Hazards
Eigenschaften
IUPAC Name |
3-methylbutyl hexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O2/c1-4-5-6-7-11(12)13-9-8-10(2)3/h10H,4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVSZRAWFCDHCBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)OCCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7062245 | |
| Record name | Hexanoic acid, 3-methylbutyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7062245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless liquid with a fruity odour | |
| Record name | Isoamyl hexanoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/295/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
225.00 to 226.00 °C. @ 760.00 mm Hg | |
| Record name | 3-Methylbutyl hexanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033618 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Soluble in ethanol and fixed oils, insoluble in glycerol, propylene glycol and water, 1ml in 3ml 80% ethanol (in ethanol) | |
| Record name | Isoamyl hexanoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/295/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.858 - 0.863 | |
| Record name | Isoamyl hexanoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/295/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
3-Methylbutyl hexanoate | |
CAS RN |
2198-61-0 | |
| Record name | Isoamyl hexanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2198-61-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isoamyl hexanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002198610 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexanoic acid, 3-methylbutyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hexanoic acid, 3-methylbutyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7062245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isopentyl hexanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.910 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOAMYL HEXANOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/694171CHWH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3-Methylbutyl hexanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033618 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



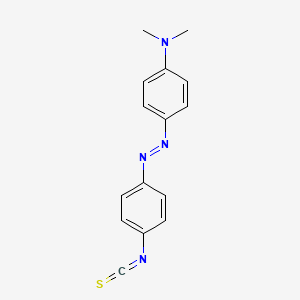

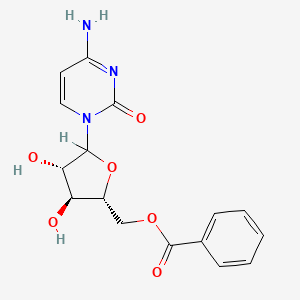
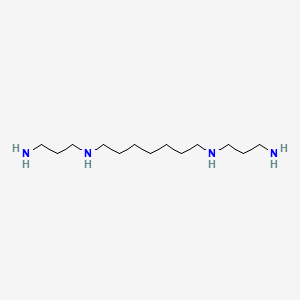
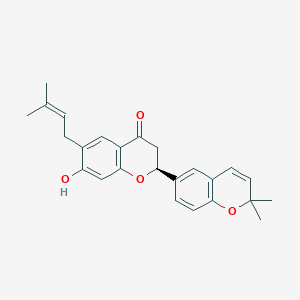
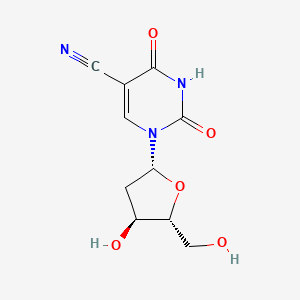
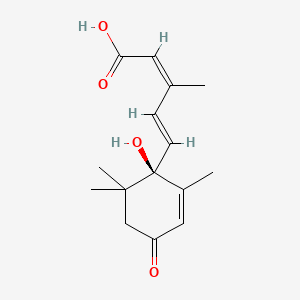
![1-[(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)methyl]-1-(2-furanylmethyl)-3-phenylurea](/img/structure/B1218685.png)
